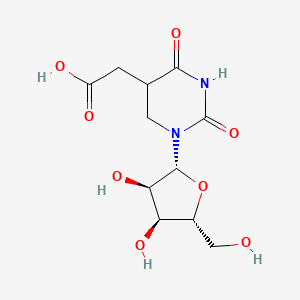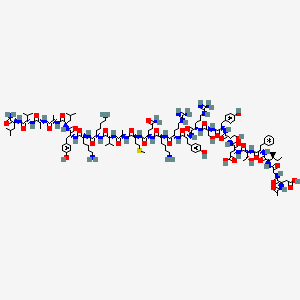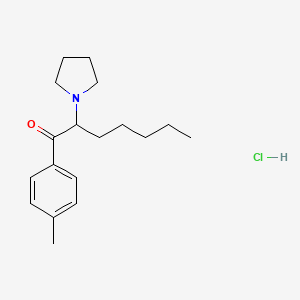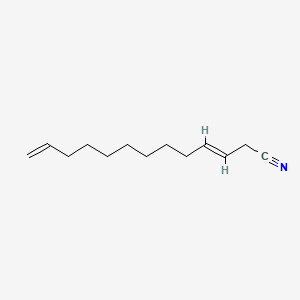
cyclopenta-1,3-diene;osmium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-1,3-diene;osmium(2+) is a coordination compound where the cyclopenta-1,3-diene ligand is bonded to an osmium ion with a +2 oxidation state. This compound is part of a broader class of organometallic compounds known for their unique chemical properties and applications in various fields, including catalysis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;osmium(2+) typically involves the reaction of osmium tetroxide with cyclopenta-1,3-diene under controlled conditions. One common method includes the reduction of osmium tetroxide in the presence of cyclopenta-1,3-diene, often using a reducing agent such as hydrogen gas or a metal hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures that facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;osmium(2+) is less common due to the specialized nature of the compound. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale, with stringent controls on reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Cyclopenta-1,3-diene;osmium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states or to elemental osmium.
Substitution: Ligands in the complex can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other cyclopentadienyl derivatives or phosphine ligands under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield osmium tetroxide, while reduction could produce osmium metal or lower oxidation state complexes.
科学的研究の応用
Cyclopenta-1,3-diene;osmium(2+) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity and toxicity.
作用機序
The mechanism of action of cyclopenta-1,3-diene;osmium(2+) involves its ability to coordinate with various ligands and substrates, facilitating chemical transformations. The osmium center can undergo changes in oxidation state, which is crucial for its catalytic activity. The cyclopenta-1,3-diene ligand stabilizes the osmium ion and can participate in electron transfer processes, enhancing the compound’s reactivity.
類似化合物との比較
Similar Compounds
- Cyclopenta-1,3-diene;ruthenium(2+)
- Cyclopenta-1,3-diene;iron(2+)
- Cyclopenta-1,3-diene;rhodium(2+)
Uniqueness
Cyclopenta-1,3-diene;osmium(2+) is unique due to the specific properties imparted by the osmium ion, such as its high oxidation states and ability to form stable complexes. Compared to similar compounds with other transition metals, it often exhibits higher stability and different reactivity patterns, making it valuable for specific applications in catalysis and materials science.
特性
分子式 |
C10H2Os-8 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;osmium(2+) |
InChI |
InChI=1S/2C5H.Os/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
InChIキー |
NHMZGLOOGCTKIJ-UHFFFAOYSA-N |
正規SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Os+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt](/img/structure/B12350212.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-thiolate](/img/structure/B12350216.png)




![5-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-phenylethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12350232.png)

![3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride](/img/structure/B12350240.png)
![2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12350243.png)
![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)

